n,n-Dibutylpiperidine-1-sulfonamide
Description
n,n-Dibutylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a piperidine ring substituted at the 1-position with a sulfonamide group, where the nitrogen atom of the sulfonamide is further functionalized with two butyl groups. This structure confers unique physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs, which may enhance membrane permeability but reduce aqueous solubility. For example, benzenesulfonyl chloride and 1-aminopiperidine are reacted to form N-(piperidin-1-yl)benzenesulfonamide, followed by alkylation with butyl electrophiles to introduce the dibutyl groups .
Properties
CAS No. |
5433-42-1 |
|---|---|
Molecular Formula |
C13H28N2O2S |
Molecular Weight |
276.44 g/mol |
IUPAC Name |
N,N-dibutylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C13H28N2O2S/c1-3-5-10-14(11-6-4-2)18(16,17)15-12-8-7-9-13-15/h3-13H2,1-2H3 |
InChI Key |
WPXAINAKCJXYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dibutylpiperidine-1-sulfonamide typically involves the reaction of piperidine with butyl halides to introduce the butyl groups, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
2.1. Alkylation and Arylation
N,N-Dibutylpiperidine-1-sulfonamide can undergo N-alkylation using alcohols or alkyl halides in the presence of transition-metal catalysts (e.g., Co or Cu) . For example:
Mechanism : A two-step process involving deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on the alkylating agent .
2.2. Acid-Base Reactions
The sulfonamide’s N-H bond is weakly acidic (pKa ~10–12) and can be deprotonated by strong bases (e.g., NaH or Grignard reagents) . The resulting carbanion participates in nucleophilic substitutions or C–C bond-forming reactions :
2.3. Coordination with Metal Ions
The sulfonamide group acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu(II), Zn(II)) through the sulfonyl oxygen and nitrogen . These complexes exhibit enhanced antibacterial activity compared to the free ligand :
3.1. Reaction Kinetics and Thermodynamics
-
Sulfonyl transfer reactions with sulfonyl halides proceed via an S<sub>N</sub>2 mechanism , with sulfonyl chlorides reacting ~10<sup>3</sup>–10<sup>5</sup> times faster than sulfonyl fluorides due to weaker S–Cl bonds .
-
Theoretical studies (B3LYP/6-311G(d,p)) indicate that reactions involving sulfonyl fluorides are more exothermic than those with chlorides due to stronger Si–F bond formation .
3.2. Functionalization Pathways
-
Cyclization : Under basic conditions, the sulfonamide can undergo δ-elimination of fluoride (if fluorinated substituents are present) to form ene-ynamide intermediates .
-
Oxidation : The sulfonamide group is stable under mild oxidative conditions but decomposes at high temperatures (>200°C) .
Mechanistic Insights
-
Antibacterial Action : The compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis .
-
Electronic Effects : The electron-withdrawing sulfonyl group enhances the acidity of the N-H bond, facilitating deprotonation and subsequent reactivity .
Scientific Research Applications
Chemical Properties and Structure
n,n-Dibutylpiperidine-1-sulfonamide has the molecular formula and is characterized by a piperidine ring substituted with two butyl groups and a sulfonamide moiety. Its structure allows for interactions with biological targets, making it a candidate for various pharmacological applications.
Antibacterial Activity
Mechanism of Action:
Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), they competitively inhibit this enzyme, leading to the disruption of DNA synthesis and bacterial growth .
Research Findings:
Recent studies have demonstrated that derivatives of sulfonamides exhibit potent antibacterial activities against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, a series of sulfanilamide derivatives containing piperidine fragments were evaluated for their antibacterial potency, showing significant effectiveness against common pathogens .
Antifungal and Antiviral Properties
Beyond antibacterial applications, this compound has been investigated for its antifungal and antiviral properties. Studies have indicated that certain sulfonamide derivatives can inhibit fungal growth and viral replication, suggesting a broader therapeutic potential .
Synthesis of Novel Derivatives
Synthetic Approaches:
The synthesis of this compound can be achieved through various chemical reactions involving piperidine and sulfonyl chlorides. Researchers are continually exploring new synthetic routes to develop more effective derivatives with enhanced biological activity .
Case Studies:
In one study, novel N-sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity. Compounds demonstrated significant inhibition against bacterial strains such as E. coli and S. aureus, showcasing the potential of piperidine-based sulfonamides in drug development .
Pharmaceutical Formulations
This compound is being explored for incorporation into pharmaceutical formulations aimed at treating infections resistant to conventional antibiotics. Its ability to target bacterial cell membranes while disrupting metabolic pathways makes it a valuable candidate in the fight against antibiotic resistance .
Toxicity and Safety Profile
While the therapeutic benefits are notable, understanding the safety profile is critical. Toxicological assessments indicate that many sulfonamides have acceptable safety margins when used at therapeutic doses; however, ongoing research is necessary to fully elucidate the long-term effects of this compound in clinical settings .
Mechanism of Action
The mechanism of action of n,n-Dibutylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Sulfonamide Nitrogen
The biological and chemical properties of sulfonamides are highly dependent on the substituents attached to the sulfonamide nitrogen. Key analogs include:
N,N-Dimethyl-p-toluenesulfonamide
- Structure : A toluene-sulfonamide with dimethyl groups on the nitrogen.
- Properties : Shorter alkyl chains (methyl) result in lower molecular weight (MW = ~199 g/mol) and higher water solubility compared to dibutyl derivatives. However, reduced lipophilicity (logP ~1.2) may limit membrane penetration .
- Applications : Commonly used as a reagent in organic synthesis due to its stability and solubility.
N-(Piperidin-1-yl)benzenesulfonamide Derivatives (1a-f)
- Structure : Benzene-sulfonamide linked to piperidine, with varying N-alkyl/aryl substituents (e.g., methyl, ethyl, phenyl).
- Properties :
Hypothetical N,N-Diethylpiperidine-1-sulfonamide
- Structure : Intermediate alkyl chain length (ethyl).
Impact of Alkyl Chain Length
| Compound | Alkyl Substituents | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Bioactivity Trend |
|---|---|---|---|---|---|
| N,N-Dimethyl analog | Methyl | ~240 | ~2.0 | 15–20 | Moderate |
| N,N-Diethyl analog | Ethyl | ~296 | ~3.0 | 5–10 | High |
| n,n-Dibutylpiperidine-1-sulfonamide | Butyl | ~370 | ~4.5 | <1 | Variable* |
| N-Aryl derivatives | Aromatic | ~320–400 | ~3.5–4.5 | <0.5 | High (target-specific) |
*Biological activity depends on target; longer chains may improve affinity for hydrophobic binding pockets but hinder dissolution .
Metabolic and Stability Considerations
- Shorter-Chain Analogs : Faster clearance but reduced residence time in biological systems.
Biological Activity
n,n-Dibutylpiperidine-1-sulfonamide (DBPS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article provides a comprehensive overview of the biological activity of DBPS, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
DBPS is characterized by its piperidine core, which is substituted with two butyl groups and a sulfonamide functional group. The general structure can be represented as follows:
This structure contributes to its solubility and interaction with biological targets.
The biological activity of DBPS is primarily attributed to its ability to inhibit key enzymes involved in bacterial and viral proliferation. Similar to other sulfonamides, DBPS may act by mimicking para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folate in bacteria. This inhibition disrupts DNA synthesis and cell division, leading to bacteriostatic effects rather than direct bactericidal action .
Antimicrobial Activity
DBPS has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that sulfonamide derivatives exhibit pronounced activity against bacteria such as Staphylococcus aureus and Escherichia coli . The efficacy of DBPS can be enhanced through structural modifications that increase its binding affinity to target enzymes.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Nocardia spp. | 8 µg/mL |
Antiviral Activity
Emerging research suggests that DBPS may possess antiviral properties as well. A study on sulfonamide compounds indicated potential inhibitory activity against viral glycoproteins, which are crucial for viral entry into host cells. Specifically, piperidine-substituted sulfonamides showed promising results against coxsackievirus B and other viral strains .
Case Study: Inhibition of Viral Glycoproteins
In a comparative study, various sulfonamide derivatives were tested for their ability to inhibit viral glycoproteins associated with avian influenza viruses. The results highlighted that compounds similar to DBPS exhibited IC50 values in the low nanomolar range, indicating potent antiviral activity .
Structure-Activity Relationships (SAR)
The biological activity of DBPS can be influenced by modifications to its chemical structure. Research has shown that introducing electron-withdrawing groups can enhance the inhibitory potency against bacterial enzymes . The following factors are critical in determining the efficacy of sulfonamide derivatives:
- Substituent Effects : The presence of electronegative atoms or groups enhances binding interactions with target proteins.
- Chain Length : Variation in the length of alkyl substituents can affect solubility and membrane permeability.
Table 2: Structure-Activity Relationships in Sulfonamides
Q & A
Q. Advanced
- Dose-response normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-assay variability.
- Triplicate validation : Repeat assays across multiple cell passages to account for biological noise.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish signal from noise.
- Contradiction analysis : If conflicting results arise (e.g., cytotoxicity vs. efficacy), perform orthogonal assays (e.g., caspase activation for apoptosis vs. metabolic activity via MTT) to dissect mechanisms .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to hypothesized targets (e.g., enzymes with sulfonamide-binding pockets).
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes.
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivative synthesis. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.
- Toxicity screening : Refer to SDS of structurally similar sulfonamides for preliminary hazard assessment. Conduct acute toxicity assays (e.g., zebrafish embryo models) if novel biological activity is suspected .
How to optimize reaction yields while minimizing byproducts?
Q. Advanced
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., stoichiometry, solvent polarity).
- In-situ monitoring : Use ReactIR to detect intermediates and adjust conditions dynamically.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity. Post-reaction, employ scavenger resins (e.g., QuadraSil® AP) to remove residual reagents .
What strategies validate the compound’s role in multi-step synthetic pathways?
Q. Advanced
- Isotopic labeling : Incorporate -labeled precursors to track incorporation into final products via NMR.
- Mechanistic probes : Introduce steric or electronic perturbations (e.g., substituents on the piperidine ring) to assess stepwise vs. concerted mechanisms.
- Cross-validation : Compare synthetic routes (e.g., one-pot vs. sequential steps) to identify rate-limiting steps .
How to structure a research paper discussing contradictory findings in sulfonamide bioactivity?
Q. Methodological Guidance
- Introduction : Frame contradictions (e.g., divergent IC₅₀ values across studies) as knowledge gaps.
- Results : Present raw data alongside normalized analyses (e.g., fold-change vs. absolute values).
- Discussion : Use causal language (e.g., “discrepancies may arise from…”) and propose validation experiments. Reference prior literature to contextualize findings (e.g., “Unlike Smith et al., our data suggest…”), ensuring alignment with journal guidelines for debate sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
